L-Histidinol dihydrochloride

Description

Properties

IUPAC Name |

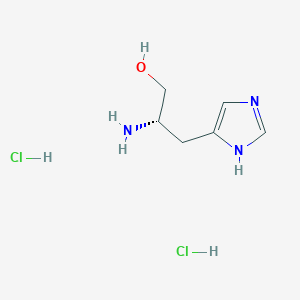

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCAFNBBXRWXQA-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880030 | |

| Record name | L-Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-64-1 | |

| Record name | Imidazole-4-propanol, beta-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-β-amino-1H-imidazole-4-propanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-Histidinol Dihydrochloride in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidinol dihydrochloride is a structural analog of the amino acid L-histidine that serves as a potent and reversible inhibitor of protein synthesis. Its primary mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNA with histidine. This inhibition mimics a state of amino acid starvation, leading to the accumulation of uncharged tRNAHis. This accumulation is a key stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase, a central regulator of the Integrated Stress Response (ISR). Activation of the GCN2 pathway leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-responsive mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and stress mitigation, including the C/EBP Homologous Protein (CHOP). This guide provides a comprehensive overview of the molecular mechanisms of L-Histidinol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Competitive Inhibition of Histidyl-tRNA Synthetase

L-Histidinol acts as a competitive inhibitor of histidyl-tRNA synthetase (HisRS)[1][2]. HisRS is a crucial enzyme in protein synthesis, catalyzing the two-step process of attaching histidine to its cognate tRNA.

The overall aminoacylation reaction is as follows: Histidine + ATP + tRNAHis ⇌ Histidyl-tRNAHis + AMP + PPi

L-Histidinol, due to its structural similarity to L-histidine, binds to the active site of HisRS but cannot be ligated to tRNAHis. This competitive binding blocks the charging of tRNAHis, leading to an accumulation of uncharged tRNAHis within the cell.

Quantitative Data on L-Histidinol Inhibition

The inhibitory potency of L-Histidinol has been quantified in various studies. The following tables summarize key quantitative data regarding its effect on HisRS activity and overall protein synthesis.

Table 1: Inhibition Constants (Ki) of L-Histidinol for Histidyl-tRNA Synthetase

| Parameter | Value | Organism/System | Reference |

| Apparent Ki (ATP-PPi Exchange) | 4 x 10-7 M | Human (HeLa cells) | [1][2] |

| Apparent Ki (tRNA Charging) | 3 x 10-6 M | Human (HeLa cells) | [1][2] |

| Ki (Competitive Inhibition) | 3.5 x 10-5 M | Escherichia coli | [3] |

Table 2: Inhibition of Protein Synthesis by L-Histidinol in Various Cell Lines

| Cell Line | L-Histidinol Concentration for 50% Inhibition (IC50) | Experimental Conditions | Reference |

| HeLa | 0.1 mM | 0.005 mM histidine in culture medium | [1][2] |

| Mouse L cells | 3 mM (for significant inhibition) | 2-hour treatment | [4] |

| CHO (Wild-Type) | 5 mM (for 88% inhibition) | Not specified | [5] |

| P815 Mastocytoma | 1-3 mM (dose-dependent toxicity) | 24-hour treatment | [4] |

| MDCK-T1 | Not specified (reverses drug resistance) | Not specified | [6] |

Activation of the GCN2 Signaling Pathway

The accumulation of uncharged tRNAHis resulting from HisRS inhibition is a primary trigger for the activation of the GCN2 kinase[7]. GCN2 is a serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR), a cellular program that allows cells to adapt to various stress conditions.

The activation of GCN2 by uncharged tRNA leads to a cascade of downstream signaling events:

-

GCN2 Autophosphorylation and Activation: Binding of uncharged tRNA to the HisRS-related domain of GCN2 induces a conformational change, leading to its autophosphorylation and activation.

-

eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.

-

Inhibition of Global Protein Synthesis: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor required for the recycling of eIF2-GDP to eIF2-GTP. This leads to a global attenuation of cap-dependent translation initiation.

-

Preferential Translation of ATF4: While global protein synthesis is inhibited, the translation of certain mRNAs containing upstream open reading frames (uORFs), such as Activating Transcription Factor 4 (ATF4), is paradoxically enhanced.

-

Transcriptional Regulation by ATF4: ATF4 is a transcription factor that upregulates the expression of a battery of genes involved in amino acid synthesis, transport, and stress response.

-

Induction of CHOP: One of the key target genes of ATF4 is C/EBP Homologous Protein (CHOP), also known as GADD153. CHOP is a transcription factor that, under prolonged stress, can promote apoptosis.

Signaling Pathway Diagram

Caption: L-Histidinol-induced GCN2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of L-Histidinol.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes how to measure the inhibitory effect of L-Histidinol on protein synthesis in cultured cells using a non-radioactive method.

Experimental Workflow Diagram

Caption: Workflow for protein synthesis inhibition assay.

Materials:

-

Cultured cells of interest (e.g., HeLa, HepG2)

-

Complete culture medium

-

This compound stock solution

-

O-propargyl-puromycin (OPP)

-

Cell-Based Assay Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Click-iT® reaction cocktail components (copper sulfate, reducing agent)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

L-Histidinol Treatment: Prepare serial dilutions of L-Histidinol in complete culture medium. Remove the old medium from the cells and add the L-Histidinol-containing medium. Include a vehicle control (medium without L-Histidinol). Incubate for the desired time (e.g., 2-4 hours).

-

OPP Labeling: Add OPP to each well to a final concentration of 20 µM. Incubate for 30 minutes at 37°C.

-

Fixation: Aspirate the medium and wash the cells once with PBS. Add 100 µL of fixative to each well and incubate for 15 minutes at room temperature.

-

Permeabilization: Aspirate the fixative and wash the cells twice with PBS. Add 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.

-

Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Aspirate the permeabilization buffer and add the reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.

-

Analysis: Quantify the fluorescence in each well using a fluorescence plate reader. Alternatively, visualize and quantify the fluorescence at the single-cell level using a fluorescence microscope. The fluorescence intensity is proportional to the rate of protein synthesis.

Histidyl-tRNA Synthetase Activity Assay (ATP-PPi Exchange)

This protocol measures the activity of HisRS by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a key step in the aminoacylation reaction.

Experimental Workflow Diagram

Caption: Workflow for ATP-PPi exchange assay.

Materials:

-

Purified HisRS enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

ATP solution

-

L-histidine solution

-

[³²P]Pyrophosphate ([³²P]PPi)

-

This compound

-

Perchloric acid (HClO₄)

-

Activated charcoal suspension

-

Wash buffer (e.g., sodium phosphate buffer with sodium pyrophosphate)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, [³²P]PPi, and L-histidine.

-

Inhibitor Addition: Add varying concentrations of L-Histidinol to different tubes. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding the purified HisRS enzyme.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding cold perchloric acid.

-

ATP Adsorption: Add the activated charcoal suspension to each tube to adsorb the ATP (including the newly formed [³²P]ATP).

-

Washing: Pellet the charcoal by centrifugation and wash it multiple times with the wash buffer to remove any unbound [³²P]PPi.

-

Radioactivity Measurement: Resuspend the washed charcoal in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HisRS activity.

Western Blot Analysis of GCN2 Pathway Activation

This protocol outlines the steps to detect the phosphorylation of GCN2 and eIF2α, and the induction of ATF4 and CHOP proteins in response to L-Histidinol treatment.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-GCN2, anti-GCN2, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with L-Histidinol for the desired time and concentration. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a valuable research tool for studying the intricate mechanisms of protein synthesis and the cellular stress response. Its well-defined mechanism of action, centered on the competitive inhibition of histidyl-tRNA synthetase and the subsequent activation of the GCN2 pathway, provides a specific and reversible means to induce the Integrated Stress Response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of L-Histidinol in cellular physiology and its potential applications in various therapeutic areas, including oncology and virology. The ability to manipulate this fundamental cellular process with a specific small molecule underscores the importance of L-Histidinol in advancing our understanding of cellular homeostasis and disease.

References

- 1. The first step of aminoacylation at the atomic level in histidyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. Phosphorylation of eIF2α in Response to 26S Proteasome Inhibition is Mediated by the Heme-regulated Inhibitor (HRI) Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Histidinol in Amino Acid Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidinol, a structural analog of the essential amino acid L-histidine, serves as a critical tool in the study of amino acid metabolism and cellular stress responses. By competitively inhibiting histidyl-tRNA synthetase, L-Histidinol effectively mimics a state of histidine starvation. This triggers a cascade of cellular events primarily orchestrated by the General Control Nonderepressible 2 (GCN2) signaling pathway, a key sensor of amino acid deprivation. This technical guide provides an in-depth exploration of L-Histidinol's mechanism of action, its impact on key cellular processes, and detailed protocols for its application in experimental settings.

Mechanism of Action: Mimicking Amino Acid Starvation

L-Histidinol's primary role in molecular biology research stems from its ability to act as a competitive inhibitor of histidyl-tRNA synthetase. This enzyme is responsible for charging transfer RNA (tRNA) with histidine, a crucial step in protein synthesis. By competing with L-histidine for the active site of this synthetase, L-Histidinol leads to an accumulation of uncharged tRNAHis.[1][2] This accumulation is a hallmark of amino acid insufficiency and is the trigger for the cellular amino acid starvation response.

The reversibility of its inhibitory effect is a key advantage of using L-Histidinol. The inhibition of protein and ribosomal RNA synthesis can be rapidly reversed by the addition of L-histidine to the culture medium.[3]

The GCN2 Signaling Pathway: The Central Mediator of the L-Histidinol-Induced Stress Response

The accumulation of uncharged tRNA is primarily sensed by the protein kinase GCN2.[4] This kinase is a central component of the Integrated Stress Response (ISR), a network of signaling pathways that cells activate in response to various environmental stresses.

Upon binding to uncharged tRNA, GCN2 undergoes a conformational change that leads to its autophosphorylation and activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[5][6][7] This phosphorylation event has two major consequences:

-

Global Inhibition of Protein Synthesis: Phosphorylated eIF2α (p-eIF2α) has a higher affinity for eIF2B, a guanine nucleotide exchange factor. This sequestration of eIF2B prevents the recycling of eIF2 to its active GTP-bound state, leading to a global downregulation of cap-dependent translation.[7]

-

Preferential Translation of Stress-Response mRNAs: While global protein synthesis is attenuated, the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4), is paradoxically enhanced.[6][8] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis, transport, and stress adaptation.[9]

Interplay with Other Signaling Pathways: mTOR and Autophagy

The cellular response to L-Histidinol is not limited to the GCN2 pathway. There is significant crosstalk with other critical signaling networks, particularly the mTOR (mechanistic Target of Rapamycin) pathway and autophagy.

mTOR Pathway

The mTOR complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by amino acids. Under conditions of amino acid sufficiency, mTORC1 is active and promotes protein synthesis. However, during amino acid starvation, as mimicked by L-Histidinol, mTORC1 activity is suppressed. This suppression is, at least in part, mediated by the GCN2 pathway.[10] GCN2 can inhibit mTORC1 through both ATF4-dependent and independent mechanisms.[10][11] The inhibition of mTORC1 further contributes to the overall decrease in protein synthesis and cell growth arrest.

Autophagy

Autophagy is a cellular degradation process that is induced by nutrient starvation. It allows the cell to recycle intracellular components to provide energy and building blocks for essential processes. L-Histidinol-induced amino acid starvation is a potent inducer of autophagy. The inhibition of mTORC1, a negative regulator of autophagy, plays a key role in this process.[12] Additionally, the GCN2-eIF2α-ATF4 pathway has been shown to upregulate the expression of autophagy-related genes.[6][9] The induction of autophagy is a critical survival mechanism for cells facing nutrient deprivation.

Quantitative Data on the Effects of L-Histidinol

The following tables summarize the quantitative effects of L-Histidinol on key cellular processes as reported in the literature. It is important to note that the specific effects can vary depending on the cell line, L-Histidinol concentration, and experimental conditions.

Table 1: Inhibition of Protein Synthesis by L-Histidinol

| Cell Line | L-Histidinol Concentration | % Inhibition of Protein Synthesis | Reference |

| HeLa | 0.1 mM (in 0.005 mM histidine) | 50% | [2] |

| Mouse L cells | 2 mM | ~80-90% | [3] |

Table 2: Effects of L-Histidinol on Cell Cycle Progression

| Cell Line | L-Histidinol Concentration | Effect on Cell Cycle | Reference |

| BALB/3T3 | 1-2 mM | G1/G0 arrest | [13] |

| B16F10 Melanoma | Dose-dependent | Inhibition of cell cycle transit | [14] |

| Daudi and MOLT 4 | Dose- and time-dependent | Slowed cell cycle progression | [15] |

Experimental Protocols

General Handling and Preparation of L-Histidinol Stock Solution

L-Histidinol dihydrochloride is soluble in water.[16]

-

Preparation of Stock Solution (e.g., 100 mM):

-

Weigh out the desired amount of this compound (MW: 214.09 g/mol ).

-

Dissolve in sterile, nuclease-free water to the desired final concentration. For example, to make a 100 mM stock solution, dissolve 21.41 mg in 1 mL of water.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Induction of Amino Acid Starvation in Cell Culture

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Culture Medium: Use a standard cell culture medium appropriate for the cell line. Note that the concentration of L-histidine in the medium can influence the effective concentration of L-Histidinol.

-

L-Histidinol Treatment: The working concentration of L-Histidinol typically ranges from 0.1 mM to 5 mM, depending on the cell type and the desired level of protein synthesis inhibition.

-

Incubation Time: The duration of treatment can vary from a few hours to several days, depending on the specific experimental endpoint.

Western Blot Analysis of GCN2 Pathway Activation

This protocol is for detecting the phosphorylation of eIF2α, a key indicator of GCN2 activation.

-

Cell Lysis:

-

After L-Histidinol treatment, wash cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF2α or a housekeeping protein like GAPDH or β-actin.[17][18]

-

Measurement of Protein Synthesis Inhibition

A common method to measure global protein synthesis is through the incorporation of labeled amino acids.

-

Cell Treatment: Treat cells with L-Histidinol for the desired time.

-

Metabolic Labeling: Add a labeled amino acid (e.g., 35S-methionine/cysteine or a non-radioactive alternative like puromycin or its analogs) to the culture medium for a short period (e.g., 30 minutes).

-

Cell Lysis: Wash and lyse the cells as described above.

-

Quantification:

-

For radioactive labeling, precipitate the proteins (e.g., using trichloroacetic acid), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive methods, the incorporated amino acid analog can be detected by Western blotting with a specific antibody or by click chemistry followed by fluorescence detection.

-

Analysis of Autophagy Induction

The conversion of LC3-I to LC3-II is a widely used marker for autophagy.

-

Cell Treatment and Lysis: Treat cells with L-Histidinol and prepare protein lysates as described for Western blotting.

-

Western Blotting for LC3:

-

Perform SDS-PAGE and Western blotting as described above.

-

Use a primary antibody that recognizes both LC3-I and LC3-II.

-

The appearance or increased intensity of the lower molecular weight LC3-II band is indicative of autophagy induction.

-

Quantify the LC3-II/LC3-I ratio or the LC3-II/housekeeping protein ratio.[19][20]

-

Applications in Research and Drug Development

-

Studying Amino Acid Sensing and Signaling: L-Histidinol is an invaluable tool for dissecting the molecular mechanisms of the GCN2 pathway and the integrated stress response.

-

Cancer Research: L-Histidinol has been shown to enhance the efficacy of various anticancer drugs and can reverse drug resistance in some cancer cell lines.[17][21] By arresting cell growth and modulating cellular stress pathways, it can sensitize tumor cells to chemotherapy.

-

Neurobiology: The GCN2 pathway is implicated in learning and memory, making L-Histidinol a useful compound for studying the role of amino acid metabolism in neuronal function.

-

Metabolic Diseases: Given the central role of amino acid sensing in metabolic regulation, L-Histidinol can be used to investigate the impact of amino acid stress on conditions such as diabetes and obesity.

Conclusion

L-Histidinol is a versatile and powerful tool for researchers studying a wide range of biological processes related to amino acid metabolism. Its ability to specifically and reversibly induce an amino acid starvation response provides a controlled system for investigating the intricate signaling networks that govern cellular homeostasis and stress adaptation. The detailed methodologies and data presented in this guide are intended to facilitate the effective use of L-Histidinol in advancing our understanding of these fundamental cellular mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. Structural basis for the inhibition of translation through eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 13. The histidine analogue L-histidinol arrests the growth of BALB/3T3 cells in G0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. The antitumor activity of a novel GCN2 inhibitor in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Autophagy monitoring assay: qualitative analysis of MAP LC3-I to II conversion by immunoblot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]

- 21. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Histidinol as a Precursor in the Histidine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of L-histidine is a fundamental and ancient metabolic pathway found in bacteria, archaea, lower eukaryotes, and plants, but absent in mammals, making it a compelling target for the development of novel antimicrobial and herbicidal agents.[1][2][3] This unbranched pathway consists of ten enzymatic reactions that convert 5-phosphoribosyl 1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.[2][4] L-Histidinol serves as the immediate precursor to L-histidinaldehyde and subsequently L-histidine, positioning it at a critical juncture in the pathway. The final two steps, the oxidation of L-histidinol to L-histidine, are of significant interest due to the unique catalytic mechanism of the enzyme involved, histidinol dehydrogenase (HisD). This guide provides an in-depth technical overview of the role of L-histidinol in histidine biosynthesis, focusing on the core enzymatic conversions, quantitative data, and detailed experimental protocols relevant to researchers in drug development and metabolic engineering.

The Core Pathway: Conversion of L-Histidinol to L-Histidine

The transformation of L-histidinol to L-histidine is a two-step oxidative process catalyzed by a single bifunctional enzyme, L-histidinol dehydrogenase (HisD, EC 1.1.1.23).[5][6] This enzyme ensures that the unstable intermediate, L-histidinaldehyde, remains bound to the active site, preventing its release and potential toxicity.[2] The overall reaction requires two molecules of NAD+ as a cofactor.[5]

The two sequential reactions are as follows:

-

L-Histidinol + NAD+ ⇌ L-Histidinaldehyde + NADH + H+ [7]

-

L-Histidinaldehyde + NAD+ + H₂O → L-Histidine + NADH + H+ [7]

Preceding Step: Formation of L-Histidinol

L-Histidinol is generated from its phosphorylated precursor, L-histidinol phosphate, by the action of histidinol-phosphate phosphatase (HisN or the N-terminal domain of HisB in some organisms).[2][8] This dephosphorylation step precedes the final oxidation steps catalyzed by HisD.

Quantitative Data

The kinetic parameters of the key enzymes involved in the metabolism of L-histidinol and its immediate precursor vary across different organisms. The following tables summarize the available quantitative data for histidinol dehydrogenase (HisD) and histidinol-phosphate aminotransferase (HisC), the enzyme responsible for producing the precursor to L-histidinol phosphate.

Table 1: Kinetic Parameters of Histidinol Dehydrogenase (HisD)

| Organism | Substrate | K_m_ | k_cat_ | Reference(s) |

| Escherichia coli | L-Histidinol | 14 µM | - | [9] |

| NAD+ | 0.57 mM | - | [9] | |

| Neurospora crassa | L-Histidinol | 8.2 µM | - | [1] |

| NAD+ | 130 µM | - | [1] | |

| Pseudomonas aeruginosa | L-Histidinol | - | - | [10] |

| Arabidopsis thaliana (recombinant HISN1A) | ATP | 0.6 mM | - | [11] |

| PRPP | 0.13 mM | - | [11] |

Table 2: Kinetic Parameters of Histidinol-Phosphate Aminotransferase (HisC)

| Organism | Substrate | K_m_ | k_cat_ | Reference(s) |

| Mycobacterium tuberculosis | L-Histidinol phosphate | - | 426 s⁻¹ | [12] |

| Phenylalanine | - | 220 s⁻¹ | [12] | |

| Tyrosine | - | 3100 s⁻¹ | [12] |

Signaling Pathways and Logical Relationships

The biosynthesis of histidine is a highly regulated process. The pathway diagram below illustrates the final steps involving L-histidinol.

Caption: Final steps of the histidine biosynthesis pathway focusing on L-Histidinol.

Experimental Protocols

Purification of Histidinol Dehydrogenase (HisD) from E. coli

This protocol is a generalized procedure based on established methods for the purification of HisD.[4][9]

Caption: Workflow for the purification of Histidinol Dehydrogenase.

Methodology:

-

Cell Lysis: Resuspend E. coli cell pellets overexpressing HisD in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl₂, 10 mM 2-mercaptoethanol). Disrupt the cells by sonication or using a French press.[4]

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70% while stirring at 4°C. Allow the protein to precipitate for at least 1 hour.

-

Protein Collection: Centrifuge the suspension to collect the precipitated protein. Discard the supernatant.

-

Redissolving and Dialysis: Dissolve the pellet in a minimal volume of lysis buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.

-

Size-Exclusion Chromatography: Apply the dialyzed protein solution to a size-exclusion column (e.g., Sephadex G-150) equilibrated with lysis buffer. Collect fractions and assay for HisD activity.[4]

-

Ion-Exchange Chromatography: Pool the active fractions and apply them to an anion-exchange column (e.g., DEAE-cellulose) equilibrated with a low-salt buffer. Elute the bound protein with a linear salt gradient (e.g., 0 to 0.5 M NaCl).

-

Purity Assessment: Analyze the fractions with the highest activity by SDS-PAGE to assess purity. Pool the purest fractions containing HisD.

Enzyme Assay for Histidinol Dehydrogenase (HisD)

This is a continuous spectrophotometric assay that measures the production of NADH.[10]

Caption: Experimental workflow for the Histidinol Dehydrogenase activity assay.

Methodology:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Glycine-NaOH buffer, pH 9.8

-

2 mM NAD+

-

A suitable amount of purified HisD enzyme

-

-

Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiation: Start the reaction by adding the substrate, L-histidinol, to a final concentration of 0.1 mM.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer. The rate of NADH production is directly proportional to the enzyme activity.

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Coupled Enzyme Assay for Histidinol-Phosphate Aminotransferase (HisC)

This assay measures the reverse reaction of HisC by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase.[13][14]

Caption: Workflow for the coupled enzyme assay of Histidinol-Phosphate Aminotransferase.

Methodology:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM L-Glutamate

-

0.1 mM Pyridoxal 5'-phosphate (PLP)

-

0.2 mM NADH

-

Excess of a coupling enzyme, Glutamate Dehydrogenase (GDH)

-

A suitable amount of purified HisC enzyme

-

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the substrate, imidazole acetol phosphate (IAP), to a final concentration of 1 mM.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is consumed by GDH in the coupled reaction.

-

Calculation: The rate of NADH disappearance is equivalent to the rate of α-ketoglutarate production, which reflects the activity of HisC in the reverse direction.

Conclusion

L-Histidinol stands as a crucial intermediate in the biosynthesis of L-histidine, with its conversion to the final amino acid product being catalyzed by the bifunctional enzyme histidinol dehydrogenase. The absence of this pathway in higher animals underscores its potential as a target for therapeutic and agricultural applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway, characterize its enzymes, and explore the development of novel inhibitors. The provided workflows and pathway diagrams serve as a visual aid to understanding the complex relationships and experimental designs inherent in the study of this essential metabolic route.

References

- 1. The purification and properties of histidinol dehydrogenase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histidinol-phosphate transaminase - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histidine - Wikipedia [en.wikipedia.org]

- 8. Identification and structural characterization of a histidinol phosphate phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and properties of histidinol dehydrogenase from Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bioone.org [bioone.org]

- 12. uniprot.org [uniprot.org]

- 13. L-Histidinol phosphate aminotransferase from Salmonella typhimurium. Kinetic behavior and sequence at the pyridoxal-P binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the biochemical properties of L-Histidinol dihydrochloride

An In-depth Technical Guide to the Biochemical Properties of L-Histidinol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound, a structural analog of the essential amino acid L-histidine, is a versatile biochemical tool with significant implications for cancer research, cell biology, and drug development.[1][2] This vital amino alcohol serves as a precursor in the biosynthesis of histidine and is recognized for its role as a potent and reversible inhibitor of protein synthesis.[3][4][5] Its ability to modulate cellular processes has led to its investigation as a chemosensitizing agent, capable of enhancing the efficacy of conventional anticancer drugs and overcoming multidrug resistance.[1][2] This guide provides a comprehensive overview of its biochemical properties, experimental applications, and underlying mechanisms of action.

Physicochemical and Pharmacokinetic Properties

This compound is a white crystalline powder soluble in water.[3][4] Its stability and solubility make it a suitable compound for a wide range of laboratory and industrial applications.[3]

Physicochemical Data

| Property | Value | Reference |

| Synonyms | (S)-2-Amino-3-(4-imidazolyl)propanol dihydrochloride, (S)-Histidinol | [3][6] |

| Molecular Formula | C₆H₁₁N₃O · 2HCl | [3][4] |

| Molecular Weight | 214.1 g/mol | [4][6] |

| CAS Number | 1596-64-1 | [4][6] |

| Melting Point | 197 - 202 °C | [3] |

| Purity | ≥95-99% | [3][6] |

| Solubility | Water (50 mg/ml), PBS (pH 7.2, ~10 mg/ml), DMSO (~5 mg/ml) | [4][6][7] |

| Appearance | White powder or crystalline powder | [3] |

Pharmacokinetic Data (Murine Model)

Pharmacokinetic studies in mice have demonstrated a rapid clearance of L-histidinol following intraperitoneal administration.[8][9]

| Parameter | Value | Conditions | Reference |

| Peak Plasma Concentration | 200 µg/ml (1.4 mM) | Bolus dose (250 mg/kg i.p.) | [8][9] |

| β phase t½ (Half-life) | 12.6 minutes | Bolus dose (250 mg/kg i.p.) | [8][9] |

| Max Tolerable Plasma Conc. | ≤ 25 µg/ml (0.18 mM) | 24-hour infusion (2000 mg/kg/24 h) | [8][9] |

Mechanism of Action and Signaling Pathways

The primary mechanism of L-Histidinol's biological activity is its interference with protein synthesis. It also participates in the natural biosynthetic pathway of L-histidine.

Inhibition of Protein Synthesis

L-Histidinol acts as a potent, reversible, and competitive inhibitor of histidyl-tRNA synthetase (HisRS).[4][10][11] This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of histidine to its corresponding transfer RNA (tRNA). By competitively binding to HisRS, L-histidinol prevents the activation of histidine, thereby halting the synthesis of histidyl-tRNA and subsequent protein elongation.[4][12] This leads to a rapid and specific inhibition of protein and ribosomal RNA synthesis.[13]

This inhibition is dose-dependent; for instance, in cultured human cells with media containing 5 µM histidine, protein synthesis is inhibited by 50% in the presence of 0.1 mM L-histidinol.[4] In addition to this primary role, some studies suggest L-histidinol may also function as an intracellular histamine antagonist.[1][2]

Role in L-Histidine Biosynthesis

In bacteria, fungi, and plants, L-histidinol is a key intermediate in the biosynthesis of L-histidine, a pathway absent in mammals.[6][14] L-histidinol is produced from L-histidinol phosphate and is then subjected to a two-step oxidation process catalyzed by a single enzyme, histidinol dehydrogenase (HDH), to yield L-histidine.[6][14]

Experimental Protocols and Applications

This compound is widely used in biochemical and pharmaceutical research, primarily in cell culture and preclinical cancer studies.[3]

Chemosensitization in Cancer Cell Lines

L-Histidinol enhances the cytotoxicity of various antineoplastic agents against tumor cells, including those exhibiting multidrug resistance.[1][10][15] It is believed to synchronize cells at a state more vulnerable to chemotherapy.

Exemplary Protocol for In Vitro Chemosensitization Assay:

-

Cell Culture: Culture tumor cells (e.g., B16f10 melanoma, P815 mastocytoma) in appropriate media to logarithmic growth phase.[10][15]

-

Pre-treatment: Treat cells with this compound (e.g., 1-3 mM) for a specified duration (e.g., 24 hours).[10]

-

Co-treatment: Add the anticancer drug of interest (e.g., Doxorubicin, Cisplatin) at various concentrations to both the L-histidinol-treated and control cells.

-

Incubation: Continue incubation for a period relevant to the anticancer drug's mechanism of action (e.g., 24-48 hours).

-

Viability Assessment: Determine cell viability using a standard method such as MTT assay, trypan blue exclusion, or colony formation assay.

-

Data Analysis: Compare the IC50 values of the anticancer drug with and without L-histidinol pre-treatment to quantify the sensitizing effect.

Other Key Applications

-

Cell Selection: Used in cell culture for the selection of specific mutant or knockout cells, such as DT40 knockout cells at a concentration of 1mg/ml.[16][17]

-

Amino Acid Deprivation Studies: Employed to induce amino acid starvation conditions in cell lines like HepG2 to study cellular stress responses.[16][17]

-

Enzyme Studies: Serves as a substrate for histidinol dehydrogenase, aiding in the study of enzyme kinetics and mechanisms.[4]

-

Protection Against Toxicity: In animal models, L-histidinol has been shown to reduce the nephrotoxicity induced by chemotherapeutic agents like cisplatin and ifosfamide.[10]

Safety and Handling

This compound is intended for laboratory research use only.[4][18][19] It may cause skin, eye, and respiratory tract irritation.[18][20][21]

-

Handling: Use with adequate ventilation and minimize dust generation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[18][20]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][18] Recommended storage temperature is often between 0-8°C or at room temperature, desiccated.[3][5]

-

Stability: Aqueous solutions (5%) are stable for at least 24 hours at room temperature. It is not recommended to use frozen stock solutions after one month.[4]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. goldbio.com [goldbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Histidyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reversible inhibition by histidinol of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-Histidinol Dehydrogenase as a New Target for Old Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells [pubmed.ncbi.nlm.nih.gov]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. L-Histidinol =98TLC 1596-64-1 [sigmaaldrich.com]

- 18. hmdb.ca [hmdb.ca]

- 19. calpaclab.com [calpaclab.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. fishersci.ca [fishersci.ca]

L-Histidinol Dihydrochloride: An In-Depth Technical Guide on its Inhibition of Histidyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidinol dihydrochloride is a structural analog of the amino acid L-histidine and a well-characterized competitive inhibitor of histidyl-tRNA synthetase (HisRS). This inhibition disrupts the crucial first step of protein synthesis—the aminoacylation of tRNAHis—leading to a cascade of cellular events, most notably the activation of the stringent response pathway. This technical guide provides a comprehensive overview of the mechanism of action of L-Histidinol, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the key cellular pathways involved.

Mechanism of Action

L-Histidinol exerts its primary effect by competing with L-histidine for the active site of histidyl-tRNA synthetase (HisRS), a class II aminoacyl-tRNA synthetase. HisRS catalyzes the two-step aminoacylation of its cognate tRNA (tRNAHis). In the first step, histidine is activated by ATP to form a histidyl-adenylate intermediate, releasing pyrophosphate (PPi). In the second step, the activated histidine is transferred to the 3' end of tRNAHis.

By binding to the histidine-binding pocket of HisRS, L-Histidinol prevents the binding of L-histidine, thereby inhibiting both the ATP-pyrophosphate exchange and the overall tRNA charging reactions. This leads to an accumulation of uncharged tRNAHis within the cell.

The accumulation of uncharged tRNA is a key cellular signal for amino acid starvation, which in eukaryotes, triggers the activation of the General Control Nonderepressible 2 (GCN2) kinase. GCN2, in turn, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-response transcripts, a process known as the stringent response.

Quantitative Inhibition Data

The inhibitory potency of L-Histidinol against histidyl-tRNA synthetase has been quantified in several studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to describe its efficacy.

| Parameter | Value | Assay Condition | Organism/Cell Line | Reference |

| Ki | 3.5 x 10-5 M | Pyrophosphate Exchange Reaction | Escherichia coli | [1] |

| IC50 | 0.1 mM | Protein Synthesis Inhibition | Cultured Human Cells (in medium with 0.005 mM histidine) | [2] |

Experimental Protocols

ATP-Pyrophosphate (PPi) Exchange Assay for Determining Ki

This assay measures the first step of the aminoacylation reaction and is used to determine the inhibition constant (Ki) of L-Histidinol. The assay is based on the HisRS-catalyzed exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP in the presence of histidine.

Materials:

-

Purified histidyl-tRNA synthetase (HisRS)

-

L-Histidine

-

This compound

-

ATP

-

[32P]Pyrophosphate

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Activated charcoal

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing a fixed concentration of HisRS, varying concentrations of L-histidine, and a range of L-Histidinol concentrations.

-

Initiation: Start the reaction by adding ATP and [32P]PPi. Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Quenching: Stop the reaction by adding a solution of activated charcoal in TCA. The charcoal binds to ATP, including the newly formed [32P]ATP.

-

Washing: Pellet the charcoal by centrifugation and wash multiple times with a cold TCA solution to remove unincorporated [32P]PPi.

-

Quantification: Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the reaction velocity against the substrate (histidine) concentration in the presence of different inhibitor (L-Histidinol) concentrations. Determine the Km and Vmax values from a Lineweaver-Burk or Michaelis-Menten plot. The Ki can then be calculated from the competitive inhibition model.

tRNA Aminoacylation (Charging) Assay

This assay measures the overall aminoacylation reaction, the transfer of a radiolabeled amino acid to its cognate tRNA.

Materials:

-

Purified histidyl-tRNA synthetase (HisRS)

-

Total tRNA or purified tRNAHis

-

[3H] or [14C]-L-Histidine

-

This compound

-

ATP

-

Reaction buffer (as above)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing HisRS, tRNA, a fixed concentration of [3H] or [14C]-L-Histidine, and varying concentrations of L-Histidinol.

-

Initiation: Start the reaction by adding ATP. Incubate at 37°C.

-

Quenching and Precipitation: At various time points, remove aliquots of the reaction mixture and spot them onto glass fiber filters. Immediately immerse the filters in cold 5% TCA to precipitate the tRNA and any charged aminoacyl-tRNA.

-

Washing: Wash the filters extensively with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled histidine.

-

Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity to determine the amount of radiolabeled histidine attached to the tRNA.

-

Data Analysis: Plot the amount of charged tRNA over time for each L-Histidinol concentration to determine the initial reaction rates. These rates can be used to calculate IC50 values.

Analysis of Stringent Response Activation

The accumulation of uncharged tRNA is a direct consequence of HisRS inhibition. This can be measured by Northern blotting of total RNA separated on an acidic urea polyacrylamide gel.

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with L-Histidinol for a specified time. Isolate total RNA under acidic conditions (pH ~5.0) to preserve the aminoacyl bond on charged tRNAs.

-

Acidic Urea-PAGE: Separate the RNA on a long (e.g., 25 cm) 8 M urea, 0.1 M sodium acetate (pH 5.0) polyacrylamide gel. Uncharged tRNA migrates faster than charged tRNA.

-

Northern Blotting: Transfer the separated RNA to a nylon membrane and probe with a labeled oligonucleotide specific for tRNAHis.

-

Detection and Quantification: Detect the probe signal using a chemiluminescent or radioactive detection method. Quantify the band intensities corresponding to charged and uncharged tRNAHis to determine the charging level.

Activation of the GCN2 kinase leads to the phosphorylation of its substrate, eIF2α. This can be detected by Western blotting using a phospho-specific antibody.

Procedure:

-

Cell Lysis: Treat cells with L-Histidinol. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated eIF2α (p-eIF2α).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

To control for total eIF2α levels, strip the membrane and re-probe with an antibody that recognizes total eIF2α, or run a parallel blot.

-

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities for p-eIF2α and total eIF2α to determine the relative level of eIF2α phosphorylation.

Visualizations

Signaling Pathway of L-Histidinol Action

Caption: L-Histidinol competitively inhibits HisRS, leading to the accumulation of uncharged tRNAHis and activation of the GCN2-mediated stringent response.

Experimental Workflow for Studying the Stringent Response

Caption: Workflow for analyzing the activation of the stringent response upon L-Histidinol treatment.

Conclusion

This compound serves as a valuable tool for studying the intricacies of protein synthesis and the stringent response. Its well-defined mechanism of action as a competitive inhibitor of histidyl-tRNA synthetase allows for the controlled induction of amino acid starvation signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the downstream cellular effects of HisRS inhibition and to explore its potential therapeutic applications.

References

Exploring the Structural Analogues of L-Histidine: A Technical Guide for Advanced Research

Introduction

L-histidine is a unique and functionally critical amino acid, distinguished by its imidazole side chain. This side chain's pKa near physiological pH allows it to act as both a proton donor and acceptor, making it a common participant in enzyme catalytic sites, metal ion coordination, and protein structural integrity. Beyond its role in protein synthesis, L-histidine is the direct precursor to histamine, a vital biogenic amine involved in allergic responses, gastric acid secretion, and neurotransmission. The multifaceted roles of L-histidine have spurred significant interest in the development and study of its structural analogues. These modified molecules serve as powerful tools for researchers, enabling the precise dissection of biological pathways, the inhibition of specific enzymes for therapeutic purposes, and the probing of protein structure and function.

This technical guide provides an in-depth exploration of key L-histidine analogues, focusing on their applications as inhibitors of crucial enzymes such as Histidine Decarboxylase (HDC), N-Myristoyltransferase (NMT), and the histone methyltransferase SETD3. It includes quantitative inhibitory data, detailed experimental protocols for cornerstone assays, and visualizations of relevant pathways and workflows to support drug development professionals and researchers in the field.

Analogues Targeting Histidine Decarboxylase (HDC)

Histidine decarboxylase (HDC) is the rate-limiting enzyme in histamine synthesis, catalyzing the conversion of L-histidine to histamine.[1] Its inhibition is a key strategy for controlling histamine-mediated physiological effects.[2] A variety of L-histidine analogues have been investigated as HDC inhibitors.

Quantitative Data: HDC Inhibition

The inhibitory potency of several L-histidine analogues and related compounds against HDC has been quantified, revealing a range of efficacies and mechanisms of action.

| Inhibitor/Analogue | Type | Organism/Enzyme Source | Potency (K_i / IC_50) | Reference(s) |

| α-Fluoromethylhistidine (α-FMH) | Irreversible Inhibitor | Rat Brain | Potent, irreversible | [3][4][5][6] |

| L-Histidine Methyl Ester | Time-dependent Inactivator | Lactobacillus | K_i = 80 nM (tight complex) | [7] |

| 4(5)-aminooxymethylimidazole (O-IMHA) | Competitive Inhibitor | Human (recombinant) | IC_50 ≈ 0.2 µM | [8] |

| Rugosin D (Ellagitannin) | Inhibitor | Human (recombinant) | K_i ≈ 0.35 - 1 µM | [2] |

| Rugosin A (Ellagitannin) | Inhibitor | Human (recombinant) | K_i ≈ 0.35 - 1 µM | [2] |

| Tellimagrandin II (Ellagitannin) | Inhibitor | Human (recombinant) | K_i ≈ 0.35 - 1 µM | [2] |

| α-Methylhistidine | Inhibitor | Fetal Rat | Known strong inhibitor | [9] |

Experimental Protocol: Fluorescence Polarization HDC Assay

This high-throughput assay measures HDC activity by detecting the product, histamine, in a competitive binding format. The protocol is adapted from methodologies developed for screening HDC inhibitors.[10][11]

Principle: The assay uses a fluorescein-labeled histamine tracer (FITC-histamine) that binds to a specific anti-histamine monoclonal antibody, resulting in a high fluorescence polarization (FP) signal. Histamine produced by the HDC enzyme competes with the tracer for antibody binding, causing a decrease in the FP signal that is proportional to the enzyme's activity.

Materials:

-

Recombinant Human Histidine Decarboxylase (HDC)

-

L-histidine (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Anti-histamine monoclonal antibody

-

FITC-histamine tracer

-

Assay Buffer: Tris-based buffer (e.g., 25 mM Tris, 20 mM NaCl, pH 9.0)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare stock solutions of HDC enzyme, L-histidine, anti-histamine antibody, and FITC-histamine tracer in assay buffer. The final concentration of L-histidine should be well above the K_m (e.g., 600 µM), and PLP should be saturating (e.g., 33 µM).[11]

-

Inhibitor Preparation: Prepare a serial dilution of the test compounds (histidine analogues) in assay buffer containing a small percentage of DMSO.

-

Assay Reaction:

-

To each well of a 384-well plate, add the test compound or vehicle control.

-

Add the HDC enzyme to all wells except the "no enzyme" control. A typical final concentration is 30 nM.[11]

-

Initiate the enzymatic reaction by adding the L-histidine substrate and PLP cofactor.

-

Incubate the plate at 37°C for a fixed time (e.g., 90 minutes) to allow for histamine production.[11]

-

-

Detection:

-

Stop the reaction and perform the detection step by adding a pre-mixed solution of anti-histamine antibody (e.g., 30 nM) and FITC-histamine tracer (e.g., 6 nM) to all wells.[11]

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the binding reaction to reach equilibrium.

-

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (high FP) and "no enzyme" (low FP) controls. Plot the data to determine the IC_50 value for each inhibitor.

Analogues Targeting N-Myristoyltransferase (NMT)

N-Myristoyltransferase is an essential eukaryotic enzyme that attaches a C14 fatty acid (myristate) to the N-terminal glycine of many proteins involved in signaling and oncogenesis. This modification is critical for membrane targeting and protein-protein interactions. L-histidine itself activates human NMT (hNMT), while some of its simple structural analogues act as inhibitors.

Quantitative Data: NMT Inhibition

Simple derivatives of L-histidine have been shown to inhibit hNMT activity in a noncompetitive manner.

| Inhibitor/Analogue | Type | Organism/Enzyme Source | Potency (Half-Maximal Inhibition) | Reference(s) |

| L-Histidinol | Noncompetitive Inhibitor | Human NMT (hNMT) | 18 mM | [12][13] |

| Histamine | Noncompetitive Inhibitor | Human NMT (hNMT) | 1.5 mM | [12][13] |

Experimental Protocol: Fluorescence-Based NMT Assay

This continuous assay quantifies NMT activity by detecting the release of Coenzyme A (CoA), a byproduct of the myristoylation reaction. The protocol is based on established fluorogenic methods.[14][15]

Principle: The free thiol group on the released CoA molecule reacts with a maleimide-containing fluorophore, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), leading to a significant increase in fluorescence intensity.

Materials:

-

Recombinant Human NMT (e.g., NMT1 or NMT2)

-

Myristoyl-CoA (substrate)

-

Peptide substrate with N-terminal glycine (e.g., a peptide derived from the c-Src sequence: H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂)[14][15]

-

CPM (fluorogenic probe)

-

Assay Buffer: 20 mM potassium phosphate, 0.5 mM EDTA, 0.1% (v/v) Triton X-100, pH 8.0[14]

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of NMT, Myristoyl-CoA, peptide substrate, and CPM in assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., L-histidinol, histamine) in assay buffer with a final DMSO concentration typically under 3%.[14]

-

Assay Reaction:

-

In a 96-well plate, combine the NMT enzyme (e.g., final concentration ~19 nM), the test inhibitor at various concentrations, Myristoyl-CoA (e.g., 4 µM), and the CPM probe (e.g., 8 µM).[14][15]

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the peptide substrate (e.g., 4 µM).[14]

-

-

Measurement: Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (e.g., for 30 minutes at 1-minute intervals) at an excitation of ~380 nm and emission of ~470 nm.[15]

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Calculate the percent inhibition relative to a no-inhibitor control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC_50 value. For endpoint assays, measure fluorescence after a fixed time (e.g., 30 minutes) and perform a similar calculation.[15]

-

Analogues Targeting Histone Methyltransferase (SETD3)

SETD3 is a member of the SET-domain-containing family of methyltransferases. While initially studied in the context of histone methylation, it was later identified as the primary enzyme responsible for the Nτ-methylation of Histidine-73 in β-actin. Peptidomimetic analogues based on the β-actin sequence are being developed as potent SETD3 inhibitors.

Quantitative Data: SETD3 Inhibition

By substituting the target histidine residue in a β-actin peptide with other natural and unnatural amino acids, potent inhibitors have been created.

| Inhibitor/Analogue | Type | Organism/Enzyme Source | Potency (IC_50) | Reference(s) |

| Selenomethionine-containing β-actin peptide | Competitive Inhibitor | Human SETD3 (recombinant) | 161 nM | [16] |

Experimental Protocol: SETD3 Inhibition Assay using MALDI-TOF MS

This assay directly measures the methylation of a peptide substrate by detecting the mass shift corresponding to the addition of a methyl group.

Principle: The SETD3 enzyme transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the histidine residue on a synthetic β-actin peptide substrate. The reaction mixture is analyzed by MALDI-TOF mass spectrometry, where the unmethylated substrate and the methylated product can be distinguished by their difference in mass (~14 Da). The relative signal intensities are used to quantify enzyme activity and inhibition.[9]

Materials:

-

Recombinant Human SETD3

-

S-adenosylmethionine (SAM, cofactor)

-

Synthetic β-actin peptide substrate (e.g., a 16-mer containing His73)

-

Test inhibitor peptides

-

Reaction Buffer: 25 mM Tris, 20 mM NaCl, pH 9.0[9]

-

Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

-

MALDI-TOF mass spectrometer and appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, pre-incubate the inhibitor peptide at the desired concentration with SETD3 enzyme (e.g., 360 nM) and SAM (e.g., 100 µM) in the reaction buffer.[9]

-

Allow the pre-incubation to proceed for 20 minutes at 37°C.

-

-

Initiation: Start the methylation reaction by adding the β-actin-His73 peptide substrate to the mixture.

-

Incubation: Continue the incubation at 37°C for a defined period (e.g., 20 minutes).[9]

-

Quenching: Stop the reaction by adding an equal volume of the quenching solution (10% TFA).

-

Sample Preparation for MS:

-

Mix a small aliquot of the quenched reaction with the MALDI matrix solution.

-

Spot the mixture onto a MALDI target plate and allow it to air dry.

-

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode to obtain the mass spectrum.

-

Data Analysis:

-

Identify the peaks corresponding to the unmethylated substrate and the methylated product.

-

Calculate the percent conversion to product.

-

Determine the percent inhibition by comparing the conversion in the presence of the inhibitor to the control reaction without inhibitor.

-

Generate a dose-response curve to calculate the IC_50 value.

-

Histamine Receptor Signaling Pathways

Many L-histidine analogues exert their ultimate biological effects by modulating the synthesis of histamine, which in turn acts on a family of four G-protein coupled receptors (GPCRs). The H1 and H2 receptors are the most classically studied. Understanding their downstream signaling is crucial for contextualizing the effects of HDC inhibitors.[17][18]

-

H1 Receptor Signaling: The H1 receptor primarily couples to G_q/11_ proteins. Upon histamine binding, the activated Gα_q_ subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[17][19] This pathway is central to allergic responses like smooth muscle contraction.

-

H2 Receptor Signaling: The H2 receptor couples to G_s_ proteins. Histamine binding leads to the activation of adenylyl cyclase (AC) by the Gα_s_ subunit. AC converts ATP into cyclic AMP (cAMP), which then activates protein kinase A (PKA).[19] This pathway is famously responsible for stimulating gastric acid secretion in the stomach.

Conclusion

Structural analogues of L-histidine are indispensable tools in modern biochemical and pharmacological research. From irreversible inhibitors like α-FMH that deplete histamine stores to peptidomimetics that target actin methylation with nanomolar potency, these compounds provide exquisite control for studying specific biological processes. The detailed protocols and quantitative data presented herein offer a robust framework for researchers aiming to utilize these analogues in their own studies. As our understanding of the roles of histidine modification and histamine signaling in disease deepens, the continued design, synthesis, and characterization of novel L-histidine analogues will undoubtedly pave the way for new therapeutic interventions.

References

- 1. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esmed.org [esmed.org]

- 3. α-Fluoromethylhistidine - Wikipedia [en.wikipedia.org]

- 4. alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of various compounds on histidine decarboxylase activity: Active site mapping | Semantic Scholar [semanticscholar.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. A study of potential histidine decarboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Showing Compound 1-Methylhistidine (FDB093588) - FooDB [foodb.ca]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

- 15. alpha-Methylhistidine | C7H11N3O2 | CID 150780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Histamine - Wikipedia [en.wikipedia.org]

- 17. Histamine [webbook.nist.gov]

- 18. L-Histidinol | C6H11N3O | CID 165271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Histamine | Description & Facts | Britannica [britannica.com]

Basic principles of using L-Histidinol for reversible protein synthesis inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Histidinol, a structural analog of the amino acid L-histidine, serves as a potent and reversible inhibitor of protein synthesis in eukaryotic cells. Its mechanism of action relies on the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine. This inhibition mimics cellular amino acid starvation, leading to the activation of the Integrated Stress Response (ISR) and a subsequent, reversible, halt in protein translation. This technical guide provides an in-depth overview of the core principles of using L-Histidinol, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the key signaling pathway involved.

Core Principles of L-Histidinol Action

L-Histidinol functions as a reversible inhibitor of protein synthesis by targeting the initial steps of translation. As a competitive inhibitor, it vies with L-histidine for the active site of histidyl-tRNA synthetase.[1][2] This competition reduces the amount of charged histidyl-tRNA (His-tRNAHis), which is essential for the incorporation of histidine into nascent polypeptide chains.

The decrease in charged His-tRNAHis mimics a state of amino acid starvation, triggering a cellular stress response pathway known as the Integrated Stress Response (ISR). A key event in the ISR is the activation of the protein kinase GCN2 (General Control Nonderepressible 2). Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α sequesters the guanine nucleotide exchange factor eIF2B, which is necessary for the recycling of eIF2 to its active, GTP-bound state. This leads to a global reduction in the formation of the ternary complex (eIF2-GTP-Met-tRNAi), which is required for the initiation of translation. The ultimate consequence is a rapid and robust, yet reversible, inhibition of protein synthesis.[3] The reversibility of L-Histidinol's effect is a key feature; the addition of excess L-histidine can outcompete L-Histidinol, restore the pool of charged His-tRNAHis, and consequently, resume protein synthesis.[3]

Quantitative Data

The efficacy of L-Histidinol in inhibiting protein synthesis is dose-dependent and varies across different cell lines. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition of Protein Synthesis | |||

| IC50 | 0.1 mM | Human HeLa cells | [2] |

| Inhibition | 88% | CHO cells | [4] |

| Enzyme Inhibition | |||

| Apparent Ki (Histidyl-tRNA synthetase) | 4 x 10⁻⁷ M | Human HeLa cells | [2] |

| Apparent Ki (tRNA charging) | 3 x 10⁻⁶ M | Human HeLa cells | [2] |

| Cell Cycle Arrest | |||

| G1 Arrest Concentration | 9 mM | HeLa cells | [5] |

| G1 Arrest Concentration | 3 mM | Mouse sarcoma-180 (S-180) cells | [5] |

Table 1: Quantitative Efficacy of L-Histidinol. This table provides a summary of the concentrations of L-Histidinol required for the inhibition of protein synthesis and cell cycle arrest in different cell lines, as well as its inhibitory constant (Ki) for its molecular target.

Experimental Protocols

Induction and Reversal of Protein Synthesis Inhibition

This protocol describes a general procedure for the reversible inhibition of protein synthesis in cultured mammalian cells using L-Histidinol.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, CHO)

-

Complete cell culture medium

-

L-Histidinol dihydrochloride (stock solution in sterile water or PBS)

-

L-Histidine (stock solution in sterile water or PBS)

-

[³⁵S]-Methionine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to attach and enter logarithmic growth phase.

-